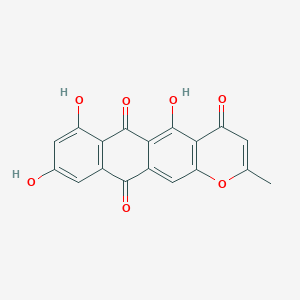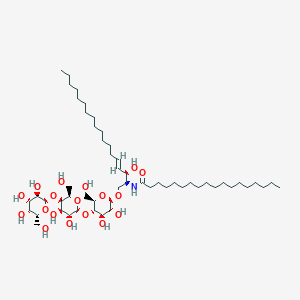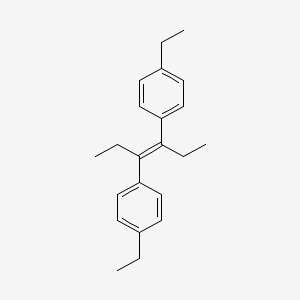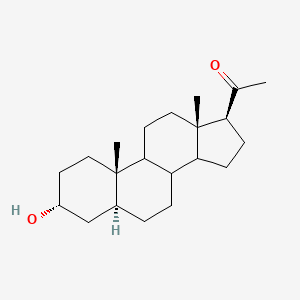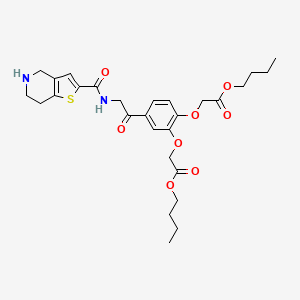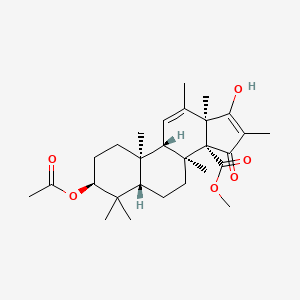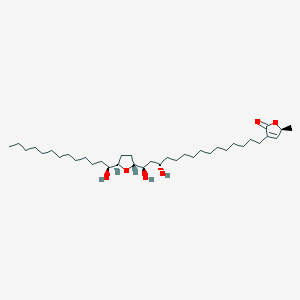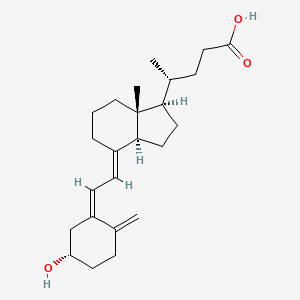
Sandorinic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sandorinic acid C is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.
Applications De Recherche Scientifique
Multiflorane-Type Triterpenoid Acids
Sandorinic acid C, identified as a multiflorane-type triterpenoid acid, was isolated from the stem bark of Sandoricum indicum. This compound, along with other similar triterpenes, was evaluated for its activity against several tumor cell lines and effects on lymphocyte proliferation (Tanaka et al., 2001).
General Aspects of Organic Fluorine Chemistry
While not directly about this compound, understanding the broader context of fluorine chemistry is essential. Organic fluorine compounds are extensively studied due to their unique properties like high electronegativity and small size. These properties contribute significantly to diverse fields such as pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).
Biological Utility of Fluorinated Compounds
Fluorinated molecules, including those similar to this compound, have applications in bioengineering and nanotechnology. The introduction of fluorine can enhance properties like membrane permeability and pharmacokinetics, which are crucial in drug delivery and therapeutics (Zhang et al., 2021).
Importance in Medicinal Chemistry
Fluorinated compounds, possibly including derivatives of this compound, have significant roles in medicinal chemistry, particularly in oncology. These compounds are used in cancer diagnostics and therapy due to their stability and lesser toxicity compared to other elements (Menaa et al., 2013).
Environmental Implications
While this compound's direct environmental impact is not detailed, the broader context of fluorinated compounds in the environment is noteworthy. These compounds can affect plant growth and have been used as bioindicators in environmental biomonitoring programs (Rodrigues et al., 2017).
Propriétés
Formule moléculaire |
C30H46O4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(2R,4aS,6aR,8aR,12aS,14R,14aS,14bR)-14-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-9-8-18-19(28(20,5)11-10-22(25)31)16-23(32)30(7)21-17-27(4,24(33)34)13-12-26(21,3)14-15-29(18,30)6/h20-21,23,32H,8-17H2,1-7H3,(H,33,34)/t20-,21+,23+,26+,27+,28+,29+,30+/m0/s1 |
Clé InChI |
ARUDPAROWGJVLG-FUPYXVGYSA-N |
SMILES isomérique |
C[C@]12CC[C@@](C[C@H]1[C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)O)C |
Synonymes |
sandorinic acid C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


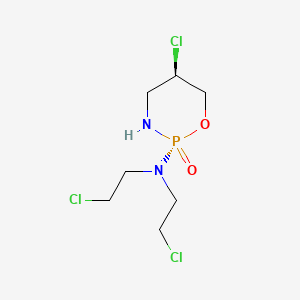
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
